(5,6-Dimethylpyrazin-2-yl)methanol: Chemical Properties, Synthesis, and Metabolic Pathways
(5,6-Dimethylpyrazin-2-yl)methanol: Chemical Properties, Synthesis, and Metabolic Pathways
Executive Summary
(5,6-Dimethylpyrazin-2-yl)methanol (CAS: 1234504-20-1) is a highly specialized heterocyclic compound characterized by a pyrazine core substituted with two methyl groups and a hydroxymethyl moiety[1]. In contemporary research, it serves two primary functions: as a critical Phase I metabolite of the ubiquitous flavor compound 2,3,5-trimethylpyrazine (TMP)[2][3], and as a versatile synthetic intermediate in the development of heteroaryl pharmaceutical agents targeting central nervous system (CNS) and metabolic disorders[4].
This technical guide provides an in-depth analysis of its chemical properties, biotransformation pathways, and chemoselective synthetic methodologies, designed for researchers in medicinal chemistry and pharmacokinetics.
Chemical Identity & Structural Properties
The structural architecture of (5,6-dimethylpyrazin-2-yl)methanol dictates its reactivity and solubility profiles. The electron-deficient nature of the 1,4-diazine (pyrazine) ring makes the core resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack.
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IUPAC Name: (5,6-Dimethylpyrazin-2-yl)methanol
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CAS Registry Number: 1234504-20-1
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Molecular Formula: C₇H₁₀N₂O[1]
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Molecular Weight: 138.17 g/mol
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SMILES: OCC1=NC(C)=C(C)N=C1
The hydroxymethyl group at the C2 position serves as a highly functionalizable handle, allowing for straightforward conversion into leaving groups (e.g., mesylates, halides) or direct conjugation with phase II metabolic enzymes[2].
Biotransformation & Metabolic Significance
In human metabolism, (5,6-dimethylpyrazin-2-yl)methanol is a putative intermediate in the clearance of 2,3,5-trimethylpyrazine (TMP), a Maillard reaction product abundant in roasted coffee[2][3].
Upon ingestion, TMP undergoes Phase I oxidation via hepatic cytochrome P450 enzymes to yield several pyrazinemethanols. Because the free alcohol is only detected in negligible traces in human urine, it is understood that (5,6-dimethylpyrazin-2-yl)methanol is rapidly and efficiently funneled into Phase II conjugation pathways[3][5]. It is converted into highly hydrophilic conjugates by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to facilitate renal excretion[2][3].
Fig 1: Phase I and Phase II biotransformation of TMP into conjugated pyrazinemethanols.
Synthetic Methodologies & Mechanistic Rationale
Synthesizing (5,6-dimethylpyrazin-2-yl)methanol requires chemoselective reduction. Direct reduction of the precursor, 5,6-dimethylpyrazine-2-carboxylic acid, is thermodynamically unfavorable without harsh reagents (like LiAlH₄) that risk over-reducing the electron-deficient pyrazine ring.
To bypass this, modern protocols utilize an in-situ esterification followed by a mild hydride reduction[2]. Alternatively, pre-formed ester hydrochlorides can be reduced directly in aqueous conditions[4].
Chemoselective Reduction Protocol
Objective: High-yield synthesis of (5,6-dimethylpyrazin-2-yl)methanol via in-situ esterification and mild hydride transfer.
Reagents:
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5,6-Dimethylpyrazine-2-carboxylic acid (1.28 g, 7.7 mmol)
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Anhydrous methanol (15 mL)
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Sodium methoxide (25% in MeOH, 83 μL, 0.38 mmol)
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Sodium borohydride (NaBH₄, 760 mg, 20 mmol)
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Dichloromethane (DCM)
Step-by-Step Methodology:
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In-Situ Activation (Esterification): Dissolve the carboxylic acid in 15 mL of anhydrous methanol. Add the methanolic sodium methoxide solution[2].
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Causality: Catalytic sodium methoxide facilitates the in-situ formation of the methyl ester. Esters are highly susceptible to hydride attack, whereas free carboxylic acids resist mild reduction.
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Hydride Reduction: Add NaBH₄ (760 mg) to the stirring solution in portions. Stir overnight at room temperature[2].
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Causality: NaBH₄ is chosen over LiAlH₄ because it is compatible with protic solvents (methanol) and is chemoselective—it reduces the ester intermediate without disrupting the aromaticity of the pyrazine ring.
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Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane system.
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Validation Logic: The pyrazine ring is strongly UV-active at 254 nm. The reaction is deemed complete when the starting material spot is fully consumed, validating the completion of the hydride transfer before proceeding to workup.
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Quenching: Terminate the reaction by adding an excess amount of methanol, followed by evaporation under reduced pressure[2].
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Causality: Excess methanol safely quenches unreacted NaBH₄, preventing violent hydrogen gas evolution during the subsequent aqueous workup.
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Extraction and Partitioning: Wash the obtained oil with water and extract three times with DCM. Combine the organic layers and evaporate[2].
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Causality: DCM is a moderately polar, aprotic solvent. It efficiently partitions the target pyrazinemethanol into the organic phase while leaving highly polar borate salts and excess methoxide in the aqueous phase, ensuring high crude purity.
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Fig 2: Chemoselective reduction workflow of 5,6-dimethylpyrazine-2-carboxylic acid.
Analytical Characterization
To confirm the identity of the downstream Phase II metabolites of (5,6-dimethylpyrazin-2-yl)methanol, rigorous analytical characterization is required. Below is the summarized Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for its glucuronide and sulfate conjugates[2][6].
Table 1: NMR Characterization of Phase II Metabolites (in D₂O) [2]
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Glucuronide Conjugate | 8.42 (s, 1H), 4.97–4.87 (m, 2H), 4.65 (d, 1H, J = 7.88 Hz), 3.93 (d, 1H, J = 9.2 Hz), 3.55 (m, 2H), 3.40 (t, 1H, J = 8.4 Hz), 2.56 (s, 6H) | 172.6, 153.8, 152.2, 148.5, 138.4, 102.1, 75.2, 74.6, 72.7, 71.2, 69.6, 20.5, 20.0 |
| Sulfate Conjugate | 8.52 (s, 1H), 5.21 (s, 2H), 2.67 (s, 3H), 2.66 (s, 3H) | 157.5, 150.9, 150.3, 134.4, 67.8, 21.3, 19.3 |
Table 2: High-Resolution Mass Spectrometry (LC-TOF-MS) Data [2]
| Compound | Formula | Calculated m/z | Observed m/z | Ionization Mode | Key MS/MS Fragments (m/z) |
| Glucuronide Conjugate | C₁₃H₁₉N₂O₇ | 315.1192 [M+H]⁺ | 315.1183 | ESI+ | 315.1, 139.2, 121.2, 109.0, 80.0 |
| Sulfate Conjugate | C₁₃H₁₇N₂O₇ | 217.0283 [M-H]⁻ | 217.0287 | ESI- | 216.8, 96.0, 80.0 |
Applications in Drug Development
Beyond flavor chemistry, (5,6-dimethylpyrazin-2-yl)methanol is a highly valued building block in medicinal chemistry. The primary alcohol can be easily oxidized to an aldehyde or converted into a leaving group to facilitate cross-coupling reactions or nucleophilic substitutions.
For instance, patented methodologies utilize this compound as a core intermediate to synthesize complex heteroaryl compounds[4]. These derivatives are actively investigated for their therapeutic efficacy in modulating pathways associated with severe CNS disorders and metabolic syndromes[4].
References
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Liang, D., Dirndorfer, S., Somoza, V., Krautwurst, D., Lang, R., & Hofmann, T. (2022). "Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine." Journal of Agricultural and Food Chemistry, 70(48), 15134-15142.[Link]
- "Heteroaryl compounds and methods of use thereof.
Sources
- 1. 2-Pyrazinemethanol, 5,6-dimethyl- | 1234504-20-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CA2800618C - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
